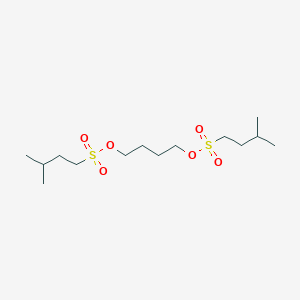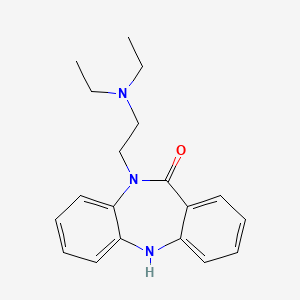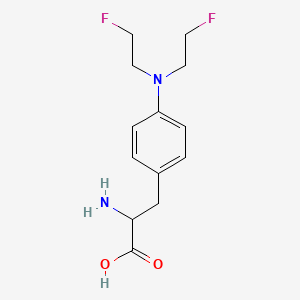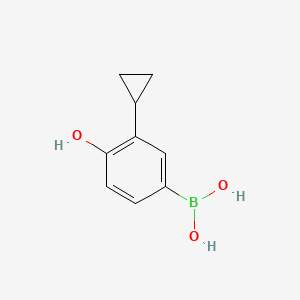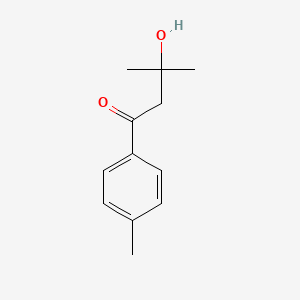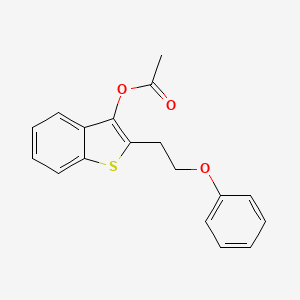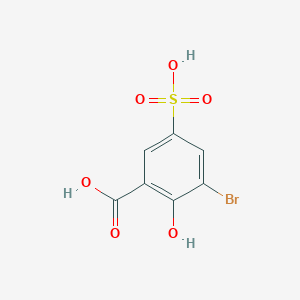
3-Bromo-2-hydroxy-5-sulfobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-hydroxy-5-sulfobenzoic acid is an organic compound with the molecular formula C7H5BrO6S. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and sulfonic acid functional groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-hydroxy-5-sulfobenzoic acid typically involves the bromination of 2-hydroxy-5-sulfobenzoic acid. The process begins with the sulfonation of salicylic acid to produce 2-hydroxy-5-sulfobenzoic acid, which is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-hydroxy-5-sulfobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonic acid group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
3-Bromo-2-hydroxy-5-sulfobenzoic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-hydroxy-5-sulfobenzoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine and hydroxyl groups can form hydrogen bonds and other interactions with active sites, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5-sulfobenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-hydroxybenzoic acid: Lacks the sulfonic acid group, affecting its solubility and reactivity.
5-Sulfosalicylic acid: Similar structure but without the bromine atom, used in different applications.
Uniqueness
3-Bromo-2-hydroxy-5-sulfobenzoic acid is unique due to the presence of both bromine and sulfonic acid groups, which confer distinct reactivity and solubility properties. This makes it a versatile compound for various chemical and biological applications .
Propiedades
Número CAS |
50390-26-6 |
|---|---|
Fórmula molecular |
C7H5BrO6S |
Peso molecular |
297.08 g/mol |
Nombre IUPAC |
3-bromo-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C7H5BrO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,(H,10,11)(H,12,13,14) |
Clave InChI |
RXNWXMWFPCBEIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
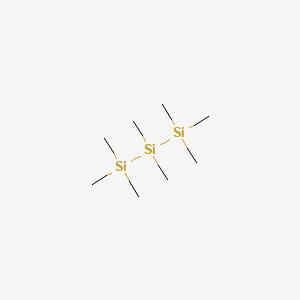

![(4S,5R)-1-benzyl-4-phenylmethoxy-6-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B14172945.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
